molecular formula C17H15N3O3S B11020496 4-(acetylamino)-N-(6-methoxy-1,3-benzothiazol-2-yl)benzamide

4-(acetylamino)-N-(6-methoxy-1,3-benzothiazol-2-yl)benzamide

Cat. No.: B11020496
M. Wt: 341.4 g/mol
InChI Key: KEPAIMAIHQYPDC-UHFFFAOYSA-N
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Description

4-(acetylamino)-N-(6-methoxy-1,3-benzothiazol-2-yl)benzamide is a synthetic organic compound that belongs to the class of benzamides. Compounds in this class are often studied for their potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(acetylamino)-N-(6-methoxy-1,3-benzothiazol-2-yl)benzamide typically involves the following steps:

    Formation of the benzothiazole ring: This can be achieved by reacting 2-aminothiophenol with a suitable aldehyde or ketone under acidic conditions.

    Acetylation: The amino group on the benzothiazole ring is acetylated using acetic anhydride or acetyl chloride in the presence of a base like pyridine.

    Coupling with benzamide: The acetylated benzothiazole is then coupled with 4-aminobenzamide using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a catalyst like DMAP (4-dimethylaminopyridine).

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, solvent recycling, and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the methoxy group, forming corresponding phenolic derivatives.

    Reduction: Reduction of the acetyl group could yield the corresponding amine.

    Substitution: The benzamide moiety can participate in nucleophilic substitution reactions, potentially forming various derivatives.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Reagents like halogenating agents (e.g., N-bromosuccinimide) or nucleophiles (e.g., amines, thiols).

Major Products

    Oxidation: Phenolic derivatives.

    Reduction: Amino derivatives.

    Substitution: Various substituted benzamides.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe to study biological pathways and interactions.

    Medicine: Potential therapeutic applications due to its structural similarity to known bioactive compounds.

    Industry: Use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 4-(acetylamino)-N-(6-methoxy-1,3-benzothiazol-2-yl)benzamide would depend on its specific biological target. Generally, compounds of this type may interact with enzymes or receptors, modulating their activity. The methoxy and acetylamino groups could play a role in binding to the active site of enzymes or receptors, influencing the compound’s efficacy and selectivity.

Comparison with Similar Compounds

Similar Compounds

    4-(acetylamino)-N-(1,3-benzothiazol-2-yl)benzamide: Lacks the methoxy group, which may affect its biological activity.

    4-(amino)-N-(6-methoxy-1,3-benzothiazol-2-yl)benzamide: Lacks the acetyl group, potentially altering its reactivity and interactions.

    4-(acetylamino)-N-(6-hydroxy-1,3-benzothiazol-2-yl)benzamide: The hydroxy group may enhance hydrogen bonding interactions.

Uniqueness

The presence of both the methoxy and acetylamino groups in 4-(acetylamino)-N-(6-methoxy-1,3-benzothiazol-2-yl)benzamide may confer unique properties, such as increased lipophilicity and specific binding interactions, making it a valuable compound for research and potential therapeutic applications.

Properties

Molecular Formula

C17H15N3O3S

Molecular Weight

341.4 g/mol

IUPAC Name

4-acetamido-N-(6-methoxy-1,3-benzothiazol-2-yl)benzamide

InChI

InChI=1S/C17H15N3O3S/c1-10(21)18-12-5-3-11(4-6-12)16(22)20-17-19-14-8-7-13(23-2)9-15(14)24-17/h3-9H,1-2H3,(H,18,21)(H,19,20,22)

InChI Key

KEPAIMAIHQYPDC-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)C(=O)NC2=NC3=C(S2)C=C(C=C3)OC

Origin of Product

United States

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